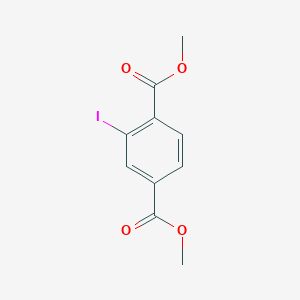
2-(2-Morpholinoethoxy)benzaldehyde
Vue d'ensemble
Description
2-(2-Morpholinoethoxy)benzaldehyde is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is characterized by the presence of a morpholine ring attached to an ethoxy group, which is further connected to a benzaldehyde moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of organic synthesis, drug development, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Morpholinoethoxy)benzaldehyde typically involves the reaction of salicylaldehyde with 4-(2-chloroethyl)morpholine hydrochloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide at a controlled temperature . The general reaction scheme is as follows:
- Salicylaldehyde is treated with sodium hydride in dimethylformamide.
- The resulting mixture is then reacted with 4-(2-chloroethyl)morpholine hydrochloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Morpholinoethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-(2-Morpholinoethoxy)benzoic acid.
Reduction: 2-(2-Morpholinoethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Morpholinoethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Morpholinoethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various biological receptors, while the benzaldehyde moiety can undergo chemical modifications that enhance its activity. The compound’s effects are mediated through its ability to form covalent bonds with target proteins, leading to alterations in their function and activity .
Comparaison Avec Des Composés Similaires
- 4-(2-Morpholinoethoxy)benzaldehyde
- 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
Comparison: 2-(2-Morpholinoethoxy)benzaldehyde is unique due to its specific structural features, such as the presence of both a morpholine ring and an ethoxy group attached to a benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research applications. Similar compounds, such as 4-(2-Morpholinoethoxy)benzaldehyde and 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, share some structural similarities but differ in their specific functional groups and overall reactivity .
Propriétés
IUPAC Name |
2-(2-morpholin-4-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14/h1-4,11H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOHRJPUWBWZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359624 | |
| Record name | 2-(2-Morpholinoethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68997-45-5 | |
| Record name | 2-(2-Morpholinoethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)







